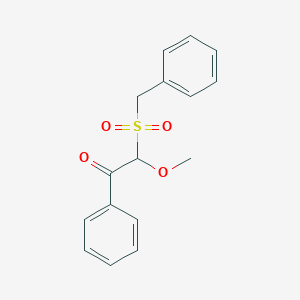
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is an organic compound with a complex structure that includes methoxy, phenyl, and phenylmethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one typically involves multi-step reactions. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxyphenylethanol.
Scientific Research Applications
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one involves its interaction with specific molecular targets. For instance, its derivatives that act as COX-2 inhibitors work by binding to the cyclooxygenase-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-phenyl-ethanone: This compound lacks the phenylmethanesulfonyl group and has different chemical properties.
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound has a bromophenylsulfanyl group instead of the phenylmethanesulfonyl group.
Uniqueness
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60279-05-2 |
|---|---|
Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C16H16O4S/c1-20-16(15(17)14-10-6-3-7-11-14)21(18,19)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 |
InChI Key |
AUQZCGGBAXLVLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















